4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMNBQRJUGUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase.
Mode of Action
It is reported that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase. This suggests that 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine might interact with its targets by binding to the active site and preventing the normal substrate from binding, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase, it could be inferred that it might affect the alcohol metabolism pathway. Inhibition of this enzyme would slow down the conversion of alcohol to acetaldehyde, potentially leading to an accumulation of alcohol in the body.
Result of Action
Given its potential role as an inhibitor of liver alcohol dehydrogenase, it could be inferred that it might lead to an accumulation of alcohol in the body at the molecular level, which could have various cellular effects.
Biochemical Analysis
Biochemical Properties
4-(4-bromo-1H-pyrazol-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit liver alcohol dehydrogenase, an enzyme crucial for the metabolism of alcohols. Additionally, this compound can act as an inhibitor of oxidative phosphorylation, affecting the ATP exchange reaction and calcium uptake. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission. This modulation can lead to changes in neural signaling and behavior. Furthermore, the compound’s impact on oxidative stress markers, such as malondialdehyde (MDA), indicates its role in cellular oxidative damage and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in research. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function require careful examination. Studies have shown that prolonged exposure to the compound can lead to cumulative oxidative damage and alterations in cellular metabolism. These temporal effects underscore the importance of monitoring the compound’s stability and degradation products during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and neurotoxicity. These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase and acetylcholinesterase, influencing their activity and the overall metabolic flux. The compound’s impact on oxidative phosphorylation and ATP production further underscores its role in cellular energy metabolism. Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding proteins may assist in its transport and localization within specific cellular compartments, influencing its bioavailability and activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may localize to specific organelles, such as mitochondria, where it can influence oxidative phosphorylation and ATP production. Post-translational modifications and targeting signals may also direct the compound to particular cellular compartments, modulating its interactions with biomolecules and its overall biochemical effects.
Biological Activity
4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that combines a pyrazole and a pyrimidine ring, which are known for their significant biological activities. The presence of a bromine atom on the pyrazole ring enhances its reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with its synthesis and structure-activity relationships (SAR).
Synthesis Methods
Several methods for synthesizing this compound have been reported, including:
- Bromination of Pyrazole : The introduction of bromine into the pyrazole ring can be achieved through electrophilic substitution.
- Cyclization Reactions : Various cyclization methods can be employed to form the pyrimidine ring in conjunction with the pyrazole.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate potent activity against various pathogens. Notably, compounds in this class have minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Antibacterial |
| 5a | 0.25 | Antibacterial |
| 7b | 0.23 | Antibacterial |
Anticancer Activity
Pyrazole derivatives, including this compound, have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation in various cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of bromine substituents has been linked to enhanced cytotoxicity and potential synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
| Cell Line | Compound | Cytotoxicity (IC50 μM) |
|---|---|---|
| MCF-7 | 7b | 15 |
| MDA-MB-231 | 7b | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with studies indicating their effectiveness in inhibiting cyclooxygenase (COX) enzymes. For instance, some derivatives have demonstrated selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with traditional NSAIDs .
| Compound | COX-2 Inhibition (IC50 μg/mL) | Selectivity Index |
|---|---|---|
| 125a | 60 | 8.22 |
| 125b | 57 | 9.31 |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Bromination : The presence of the bromine atom enhances reactivity and biological activity.
- Substituent Positioning : Variations in substituent positions on the pyrazole and pyrimidine rings can significantly alter pharmacological profiles.
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives as therapeutic agents:
- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against resistant bacterial strains, showing promising results in inhibiting biofilm formation .
- Combination Therapy : The combination of selected pyrazoles with doxorubicin exhibited synergistic effects in breast cancer models, suggesting a novel therapeutic approach .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents
4-(4-bromo-1H-pyrazol-1-yl)pyrimidine has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's structural modifications have been shown to enhance its activity against breast cancer models, often in combination with established chemotherapeutics like doxorubicin, indicating a synergistic effect that improves therapeutic outcomes .
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro studies have reported effective inhibition of resistant bacterial strains, showcasing its potential as a novel antimicrobial agent . The compound's ability to disrupt biofilm formation further supports its application in treating chronic infections.
Biochemical Interactions
Enzyme Inhibition
The compound has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme critical for alcohol metabolism. This inhibition can influence metabolic pathways and offers insights into potential therapeutic strategies for alcohol-related disorders . Additionally, it has been shown to modulate the activity of acetylcholinesterase, which is involved in neurotransmission, suggesting broader implications for neurological applications.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the bromine atom enhances reactivity and biological activity, while variations in substituent positions on the pyrazole and pyrimidine rings significantly alter their pharmacological profiles.
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the this compound structure led to enhanced activity against biofilm-forming bacteria, which are notoriously difficult to treat. This study highlights the potential for developing new treatments for chronic infections caused by resistant pathogens .
Case Study: Anticancer Activity
In a preclinical study focusing on breast cancer, researchers combined this compound with doxorubicin. The combination therapy showed improved efficacy compared to either agent alone, suggesting that this compound could serve as a valuable adjunct in cancer treatment regimens .
Comparison with Similar Compounds
Structural and Substituent Variations
A systematic comparison of structurally related compounds reveals key differences in substituents, ring systems, and physicochemical properties:
Key Findings and Trends
Electronic Effects: The bromine atom in this compound facilitates cross-coupling reactions, whereas chloro or nitro substituents in analogs enhance electron-withdrawing properties, influencing reactivity . Fused systems (e.g., thieno-pyrimidine) exhibit extended conjugation, beneficial for optoelectronic applications .
Steric and Conformational Features :
- The near-coplanar arrangement (dihedral angle ~1°) in 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine suggests minimal steric hindrance, promoting π-π stacking in materials .
- Bulky substituents (e.g., tert-butyl in piperidine derivatives) may reduce solubility but improve pharmacokinetic properties in drug candidates .
Synthetic Accessibility: High-yield routes (e.g., 82% for thieno-pyrimidine derivatives) highlight efficient cyclization strategies . Commercial availability of isomers (e.g., 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine) underscores their utility as building blocks .
Preparation Methods
Cyclization to Form Pyrazole-Piperidine Intermediate
- Starting Materials: 1,1,3,3-tetramethoxypropane and a hydrazinylpiperidine derivative such as (9H-fluoren-9-yl) methyl 4-hydrazinylpiperidine-1-carboxylate.
- Reaction Conditions: Reflux in ethanol with concentrated hydrochloric acid for 1 hour.
- Outcome: Formation of 4-(1H-pyrazol-1-yl)piperidine intermediate with high yield (~93.7%).
- Notes: The reaction is straightforward and yields a viscous oil used directly in subsequent steps without isolation, indicating good reaction efficiency and intermediate stability.
Bromination of Pyrazole Ring
- Reagents: Bromine in glacial acetic acid.
- Conditions: Slow addition of bromine solution, heating to 100 °C for 4 hours.
- Workup: Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate.
- Yield: Approximately 92% of 4-(4-bromo-1H-pyrazol-1-yl)piperidine derivative.
- Significance: The bromination is regioselective at the 4-position of the pyrazole ring, a critical step to install the bromine substituent required for further coupling reactions.
Coupling to Pyrimidine or Pyridine Derivatives
Though the direct coupling to pyrimidine is less commonly detailed, similar coupling strategies involve Suzuki coupling reactions where the bromopyrazole intermediate is reacted with pyrimidine boronic acid derivatives or related heteroaryl boronates.
- Catalysts: Palladium-based catalysts such as PdCl2.
- Base: Potassium carbonate.
- Solvent: Dimethylformamide (DMF) with water.
- Temperature: Typically elevated temperatures (~100 °C).
- Outcome: Formation of this compound or related heterocyclic compounds.
Representative Data Table of Preparation Parameters
| Step | Reactants/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Cyclization | 1,1,3,3-tetramethoxypropane + hydrazinylpiperidine, EtOH, HCl, reflux 1h | 93.7 | High yield, intermediate used without isolation |
| Bromination | Bromine in glacial acetic acid, 100 °C, 4h | 92 | Regioselective bromination at pyrazole 4-position |
| Suzuki-type coupling (general) | Bromopyrazole + pyrimidine boronic acid, PdCl2, K2CO3, DMF/H2O, 100 °C | Variable | Pd-catalyzed coupling to form final product |
Research Findings and Advantages of Current Methods
- The cyclization and bromination steps are well-established, providing high yields and regioselectivity.
- The use of protected piperidine derivatives (e.g., Fmoc or Cbz protected) facilitates handling and purification.
- Bromination in acetic acid is efficient and avoids harsh conditions.
- Suzuki coupling methods enable the formation of the C–C bond between the bromopyrazole and pyrimidine rings under mild conditions.
- The overall synthetic routes are amenable to scale-up due to mild conditions, good yields, and straightforward workup procedures.
Summary and Outlook
The preparation of this compound hinges on efficient formation of the pyrazole ring followed by selective bromination and coupling to the pyrimidine nucleus. The methods described demonstrate:
- High yields in key steps (over 90% in cyclization and bromination).
- Mild and practical reaction conditions suitable for industrial application.
- Compatibility with palladium-catalyzed cross-coupling techniques for further functionalization.
Future research may focus on optimizing catalyst loading and exploring alternative coupling partners to enhance yields and reduce costs further.
Q & A
Q. What are the key structural features of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, and how do they influence reactivity?
The compound consists of a pyrimidine ring substituted at the 4-position with a pyrazole moiety bearing a bromine atom at its 4-position. The bromine atom enhances electrophilic substitution reactivity, making it a strategic site for cross-coupling reactions (e.g., Suzuki-Miyaura). The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, while the pyrazole nitrogen atoms can act as hydrogen-bond acceptors, influencing binding in biological systems .
Q. What are common synthetic routes for this compound?
A typical synthesis involves:
- Step 1: Preparation of 4-bromo-1H-pyrazole via bromination of pyrazole derivatives using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Step 2: Coupling the brominated pyrazole to a pyrimidine precursor (e.g., 4-chloropyrimidine) via nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Yields are optimized by controlling stoichiometry, reaction time, and catalyst use (e.g., K₂CO₃ as a base) .
Q. How is the purity of this compound validated in research settings?
- Chromatography: HPLC or GC-MS to assess purity (>95% typically required).
- Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns; IR to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction (as in -10) resolves bond angles and torsional strain, critical for structure-activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields (e.g., 60–85%) often arise from:
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade reactants at high temperatures.
- Catalyst selection: Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. CuI in Ullmann couplings impact efficiency.
- Workup protocols: Inadequate quenching or column chromatography can lead to product loss. Troubleshooting involves systematic variation of these parameters and monitoring intermediates via LC-MS .
Q. What strategies are used to analyze the compound’s electronic properties for drug design?
- Computational modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity and binding affinity.
- Electrochemical studies: Cyclic voltammetry reveals redox potentials influenced by the bromine substituent.
- SAR studies: Comparing bioactivity of brominated vs. non-brominated analogs (e.g., replacing Br with Cl or CH₃) identifies pharmacophoric elements .
Q. How does the bromine atom impact the compound’s utility in medicinal chemistry?
Bromine serves dual roles:
- Synthetic handle: Enables late-stage diversification via cross-coupling (e.g., forming biaryl systems for kinase inhibitors).
- Steric/electronic effects: Enhances binding to hydrophobic pockets in enzymes (e.g., bromodomains) and modulates metabolic stability. Studies show brominated pyrazoles exhibit improved pharmacokinetic profiles over fluorine analogs in preclinical models .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Solvent selection: Slow evaporation of ethanol/acetone mixtures (1:1) produces high-quality crystals, as in .
- Temperature control: Crystallization at 4°C minimizes disorder.
- H-bonding networks: Pyrimidine N-atoms often form H-bonds with solvent or co-crystallized water, requiring anhydrous conditions for phase-pure crystals .
Methodological Insights
Q. How to optimize reaction conditions for scaled-up synthesis?
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 10 h under conventional heating).
- Flow chemistry: Enhances reproducibility and safety for exothermic steps (e.g., bromination).
- In-line analytics: PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real-time .
Q. What analytical techniques differentiate regioisomers in pyrazole-pyrimidine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
